S-(E)-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine, commonly referred to as S-EDDP, is a chemical compound of significant interest in medicinal chemistry and pharmacology. It is a derivative of the methadone metabolite EDDP (2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and is primarily studied for its pharmacokinetic properties and potential therapeutic applications. The compound is classified as a pyrrolidine derivative and exhibits unique stereochemistry due to its chiral center.
S-EDDP is synthesized from precursors that are related to methadone, a well-known opioid analgesic. The classification of S-EDDP falls under the category of opioid receptor modulators, which interact with the central nervous system to produce analgesic effects. Its structural characteristics are essential for understanding its mechanism of action and therapeutic potential.
The synthesis of S-EDDP can be achieved through various methods that typically involve the modification of existing pyrrolidine derivatives. One notable synthetic route involves:
Technical details include utilizing protecting groups that are stable under basic conditions to prevent degradation during synthesis steps, as well as employing coupling agents for final modifications .
The molecular structure of S-EDDP features a pyrrolidine ring substituted with ethylidene and diphenyl groups. Key structural data includes:
The three-dimensional conformation plays a critical role in its interaction with opioid receptors, affecting both efficacy and safety profiles.
S-EDDP participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for S-EDDP primarily involves its interaction with opioid receptors in the central nervous system:
Data from studies suggest that stereochemistry significantly affects receptor affinity and efficacy, making the S-enantiomer particularly potent compared to its R counterpart.
S-EDDP possesses several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
S-EDDP has several scientific uses primarily related to its pharmacological profile:
S-EDDP, systematically named [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, is a chiral metabolite of methadone with the molecular formula C₂₀H₂₃N and a molecular weight of 277.4 g/mol [2] [5]. Its core structure consists of a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted at position 3 with two phenyl groups, at position 1 with a methyl group, at position 5 with a chiral methyl-bearing carbon, and at position 2 with an ethylidene moiety [(E)-CH₃CH=] [2] [8]. The absolute configuration at the C5 carbon is S, while the ethylidene group adopts an (E)-geometry across the C2=C bond [2] [5]. This stereochemical arrangement imposes significant geometric constraints that influence metabolic stability and intermolecular interactions [2].
Structural Element | Description |
---|---|
Core Heterocycle | Pyrrolidine (5-membered ring with nitrogen) |
C5 Configuration | S-enantiomer (chiral center) |
C2 Ethylidene Geometry | (E)-configuration (trans) |
Position 3 Substituents | Two phenyl groups (C₆H₅) |
Position 1 Substituent | Methyl group (-CH₃) |
Position 5 Substituent | Methyl group (-CH₃) bonded to chiral carbon |
Canonical SMILES | C/C=C/1\C(CC@@HC)(C2=CC=CC=C2)C3=CC=CC=C3 |
InChIKey | AJRJPORIQGYFMT-RMOCHZDMSA-N |
The stereochemistry of S-EDDP is critical for its role as a biomarker in methadone therapy monitoring. The (E)-ethylidene configuration enhances metabolic stability compared to its (Z)-isomer, while the S-configuration at C5 enables distinct biological recognition compared to the R-enantiomer [2] [6]. X-ray crystallographic data remain unreported, but NMR spectroscopy confirms the relative positions of all atoms and the trans geometry of the ethylidene group [2] [5]. The molecule’s rigidity is partly attributed to the 3,3-diphenyl substitution, which creates steric hindrance around the pyrrolidine ring [8].
S-EDDP exhibits limited water solubility (0.012 mg/mL) due to its hydrophobic aromatic rings and aliphatic substituents, as predicted by ALOGPS [5]. It demonstrates high lipophilicity, with a calculated logP (octanol-water partition coefficient) of 4.63 [2] [5]. This property facilitates its accumulation in lipid-rich tissues and influences its chromatographic behavior [6]. The compound is stable under physiological conditions (pH 4–8), particularly in biological matrices like urine, where it serves as a long-term biomarker for methadone use [2] [6].
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 277.41 g/mol (avg.); 277.18305 (monoiso.) | HRMS [2] |
Water Solubility | 0.012 mg/mL | ALOGPS prediction [5] |
logP (Partition Coefficient) | 4.63 | Chemaxon prediction [5] |
pKa (Strongest Basic) | 9.64 | Chemaxon prediction [5] |
Rotatable Bonds | 2 | Chemaxon descriptor [5] |
Polar Surface Area | 3.24 Ų | Chemaxon descriptor [5] |
Reactivity studies indicate susceptibility to oxidative degradation at the ethylidene group (C=C bond) and the benzylic positions of the phenyl rings [8]. The tertiary amine (N1) can undergo N-oxidation under strong oxidizing conditions, though this is not a major metabolic pathway [6]. Hydrolysis is negligible due to the absence of labile ester or amide groups [2]. S-EDDP is supplied as salts (e.g., trifluoroacetate or perchlorate) to enhance solubility for analytical applications [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive techniques for confirming S-EDDP’s structure and stereochemistry. Key ¹H NMR signals include the ethylidene vinyl proton (δ 5.2–5.5 ppm, doublet) and the chiral C5 methine proton (δ 2.8–3.0 ppm, multiplet) [2]. The diastereotopic methylene protons (C4) appear as distinct signals due to the chiral center, typically resonating between δ 2.2–2.6 ppm [2]. Aromatic protons (phenyl groups) generate complex multiplets at δ 7.2–7.4 ppm. ¹³C NMR confirms the ethylidene carbon (δ 120–125 ppm), quaternary C3 (δ 65–68 ppm), and N-methyl carbons (δ 40–45 ppm) [2].
Infrared (IR) Spectroscopy
IR spectra show characteristic absorptions for C=C stretching (vinyl group) at 1600–1650 cm⁻¹, aromatic C-H bending at 700–750 cm⁻¹, and tertiary amine C-N stretching at 1100–1200 cm⁻¹ [2]. The absence of O-H or N-H stretches confirms the lack of proton-donating groups [5].
Ultraviolet-Visible (UV-Vis) Spectroscopy
S-EDDP absorbs strongly in the UV region (λₘₐₓ ≈ 200–220 nm) due to π→π* transitions in the conjugated ethylidene and phenyl systems [2]. This property is exploited in HPLC-UV detection methods for forensic analysis [6].
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive mode yields a prominent [M+H]⁺ ion at m/z 278.2 [5]. Tandem MS/MS fragmentation generates key diagnostic ions:
Technique | Key Signals/Fragments | Interpretation |
---|---|---|
¹H NMR | δ 5.2–5.5 (d, 1H), 2.8–3.0 (m, 1H), 2.2–2.6 (m, 2H), 7.2–7.4 (m, 10H) | Ethylidene vinyl H; C5 methine H; C4 methylene; phenyl H |
¹³C NMR | δ 120–125, 65–68, 40–45 | Ethylidene C; C3 quaternary C; N-CH₃ |
IR | 1600–1650 cm⁻¹, 700–750 cm⁻¹, 1100–1200 cm⁻¹ | C=C stretch; aromatic C-H bend; C-N stretch |
UV-Vis | λₘₐₓ ~200–220 nm | Conjugated system π→π* transition |
MS (ESI+) | [M+H]⁺ 278.2; Fragments: 249.1, 234.1, 167.1 | Molecular ion; ethylidene loss; methyl loss; diphenylmethyl |
CCS (Predicted) | [M+H]⁺: 173.48 Ų; [M–H]⁻: 171.12 Ų | Ion mobility parameters |
Chiral Separation Techniques
Capillary electrophoresis (CE) using sulfated β-cyclodextrin derivatives achieves baseline resolution of S-EDDP from R-EDDP and methadone metabolites [2] [6]. Optimal conditions include:
Computational studies provide atomistic insights into S-EDDP’s stability and interactions. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G(d) level reveal that the (E)-configuration is energetically favored over (Z)-EDDP by ~10 kcal/mol due to reduced steric clash between the ethylidene group and the pyrrolidine ring [2]. The S-configuration at C5 further stabilizes the molecule by positioning the methyl group away from the diphenyl substituents [2].
Electrostatic Potential and Frontier Orbitals
Molecular electrostatic potential (MEP) maps show negative potential localized at the nitrogen lone pair (indicating basicity) and positive potential around the ethylidene hydrogens [5]. Frontier molecular orbital analysis calculates a HOMO-LUMO energy gap of ~4.5 eV, suggesting moderate chemical reactivity [2]. The HOMO is delocalized over the phenyl rings and ethylidene π-system, while the LUMO resides predominantly on the pyrrolidine ring [2].
Molecular Dynamics Simulations
Explicit-solvent MD simulations (100 ns) demonstrate stable binding to cytochrome P450 enzymes (CYP3A4, CYP2B6), consistent with its role as a methadone metabolite [2] [6]. Key interactions include:
Parameter | Value/Description | Method |
---|---|---|
HOMO Energy | -5.8 eV | DFT B3LYP/6-31G(d) [2] |
LUMO Energy | -1.3 eV | DFT B3LYP/6-31G(d) [2] |
HOMO-LUMO Gap | 4.5 eV | DFT B3LYP/6-31G(d) [2] |
Dipole Moment | 1.8 Debye | DFT optimization [2] |
CYP3A4 Binding Affinity | ΔG = -7.2 kcal/mol | Molecular docking [2] |
Solvent Accessible Surface | 450 Ų | MD in water [2] |
Solvation and Partitioning
Free energy perturbation (FEP) methods predict a water-octanol transfer free energy of -6.2 kcal/mol, corroborating the experimental logP of 4.63 [5]. Molecular dynamics simulations in lipid bilayers show preferential partitioning into hydrophobic membranes, aligning with its high tissue distribution [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1